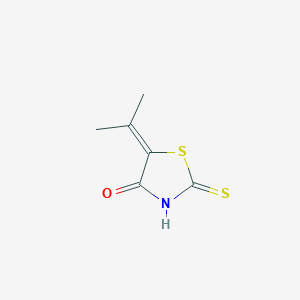

5-(Propan-2-ylidene)-2-thioxothiazolidin-4-one

Description

Significance of the Thiazolidin-4-one Heterocyclic Scaffold in Chemical Research

The thiazolidin-4-one ring system is a prominent heterocyclic scaffold that has garnered substantial interest in medicinal and chemical research. Derivatives of this structure, particularly those based on the rhodanine (B49660) (2-thioxothiazolidin-4-one) motif, are recognized as "privileged structures" due to their ability to interact with a wide array of biological targets. pensoft.net This versatility has led to the identification of numerous compounds with a broad spectrum of pharmacological activities. pensoft.net

Research has demonstrated that modifications to the thiazolidin-4-one core can yield compounds with potential antimicrobial, antiviral, antitumor, anti-inflammatory, and anticonvulsant properties. pensoft.net For instance, certain 5-arylidene-2-thioxothiazolidin-4-one derivatives have been investigated for their antibacterial activity, specifically as inhibitors of bacterial adenylate kinases, enzymes crucial for bacterial survival. nih.gov The adaptability of the scaffold allows chemists to systematically alter its structure to optimize interactions with specific enzymes or receptors, making it a valuable framework in drug discovery and development programs. nih.govnih.gov

Structural Characteristics of 5-(Propan-2-ylidene)-2-thioxothiazolidin-4-one within the Thiazolidin-4-one Class

This compound is a specific derivative within this broad class. Its molecular structure consists of a central thiazolidinone core distinguished by two key functional groups. vulcanchem.com At position 2 of the ring, there is a thioxo group (=S), which enhances the molecule's electrophilicity. vulcanchem.com At position 5, an exocyclic double bond connects the ring to a propan-2-ylidene group (an isopropylidene group). vulcanchem.com This substituent introduces steric bulk and influences the molecule's electronic properties. vulcanchem.com

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction. This process involves the reaction of rhodanine (2-thioxothiazolidin-4-one) with acetone (B3395972) (propan-2-one) in the presence of a base like sodium acetate (B1210297) and a solvent such as glacial acetic acid. vulcanchem.com The base facilitates the deprotonation of the thiazolidinone, which then acts as a nucleophile, attacking the carbonyl carbon of acetone, ultimately leading to the formation of the target compound after dehydration. vulcanchem.com

Below are the key chemical identifiers and properties for this compound.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇NOS₂ |

| Molecular Weight | 173.3 g/mol |

| InChI | InChI=1S/C6H7NOS2/c1-3(2)4-5(8)7-6(9)10-4/h1-2H3,(H,7,8,9) |

| SMILES | CC(=C1C(=O)NC(=S)S1)C |

| Solubility | Moderately soluble in polar aprotic solvents (e.g., DMSO), poorly soluble in water. vulcanchem.com |

| Melting Point | Estimated at 160–165°C. vulcanchem.com |

| Stability | Susceptible to hydrolysis under strong acidic or basic conditions. vulcanchem.com |

Overview of Research Trajectories for Related Chemical Entities

The research landscape for compounds related to this compound is diverse, reflecting the versatility of the 2-thioxothiazolidin-4-one scaffold. Scientists have explored numerous derivatives, primarily by varying the substituent at the 5-position, to investigate a range of biological activities.

One significant area of research focuses on their potential as anti-inflammatory agents. Some 4-thiazolidinone (B1220212) derivatives have been found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, with efficacy comparable to established drugs like indomethacin. vulcanchem.com Another prominent research trajectory involves oncology. For example, the derivative (5Z)-5-(2,3-dihydro-benzofuran-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one has demonstrated antitumor activity in colon cancer cell lines (Caco2 and HCT 116). mdpi.com This activity is linked to its ability to inhibit the protein kinase DYRK1A. mdpi.com

Furthermore, the scaffold is being explored for the development of new antibacterial agents. A series of 5-arylidene-2-thioxothiazolidin-4-one derivatives showed inhibitory activity against adenylate kinases from Escherichia coli and Streptococcus pneumoniae, highlighting their potential to combat multi-drug resistant microorganisms. nih.gov In a different therapeutic area, related heterocyclic compounds, such as 5-arylidene-2-thioxoimidazolidin-4-ones, have been investigated as inhibitors of perforin, a protein involved in the cytolytic activity of immune cells. nih.gov These varied research paths underscore the chemical and therapeutic potential of the 5-substituted-2-thioxothiazolidin-4-one framework.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Rhodanine (2-Thioxothiazolidin-4-one) |

| Acetone (Propan-2-one) |

| Sodium acetate |

| Glacial acetic acid |

| Indomethacin |

| (5Z)-5-(2,3-dihydro-benzofuran-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one |

Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-ylidene-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS2/c1-3(2)4-5(8)7-6(9)10-4/h1-2H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEPNNPNBSNIER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C(=O)NC(=S)S1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365615 | |

| Record name | 4-Thiazolidinone, 5-(1-methylethylidene)-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28989-47-1 | |

| Record name | 4-Thiazolidinone, 5-(1-methylethylidene)-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Classical Approaches for Thiazolidin-4-one Core Synthesis

Traditional methods for the synthesis of the 2-thioxothiazolidin-4-one core and its 5-substituted derivatives have been well-established, primarily relying on condensation and cyclization reactions.

Knoevenagel Condensation Strategies for 5-Substituted Derivatives

The Knoevenagel condensation is a cornerstone in the synthesis of 5-alkylidene and 5-arylidene-2-thioxothiazolidin-4-ones. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, rhodanine (B49660) (2-thioxothiazolidin-4-one), with a carbonyl compound.

For the specific synthesis of 5-(propan-2-ylidene)-2-thioxothiazolidin-4-one, a common procedure involves the reaction of rhodanine with acetone (B3395972). vulcanchem.com The reaction is typically carried out in the presence of a base such as anhydrous sodium acetate (B1210297) and a solvent like glacial acetic acid, with heating under reflux for several hours. vulcanchem.com The mechanism proceeds through the deprotonation of the active methylene group at the C-5 position of the rhodanine ring by the base, forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of acetone, followed by dehydration to yield the exocyclic double bond of the propan-2-ylidene group. vulcanchem.com

Variations of this method for related 5-arylidene derivatives employ different catalysts and solvents, such as piperidine (B6355638) in ethanol (B145695) or tetrabutylammonium (B224687) bromide in water, often under conventional heating. mdpi.com The choice of catalyst and solvent can significantly influence the reaction time and yield.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| Rhodanine | Acetone | Anhydrous Sodium Acetate | Glacial Acetic Acid | 120°C, 3-4 hours | This compound vulcanchem.com |

| 2-Thioxo-1,3-thiazolidin-4-ones | Aromatic Aldehydes | Sodium Acetate | Glacial Acetic Acid | Heating | 5-Arylidene-2-thioxo-1,3-thiazolidin-4-ones mdpi.com |

| 2-Thioxo-1,3-thiazolidin-4-ones | Aromatic Aldehydes | Piperidine | Ethanol | Heating | 5-Arylidene-2-thioxo-1,3-thiazolidin-4-ones mdpi.com |

Alkylation and Cyclization Reactions in Scaffold Formation

The formation of the 2-thioxothiazolidin-4-one scaffold itself is often achieved through cyclization reactions. A common method involves the reaction of an α-haloacetic acid (like chloroacetic acid) with a thiourea (B124793) derivative. This reaction proceeds via an initial S-alkylation of the thiourea by the α-haloacetic acid, followed by an intramolecular cyclization with the elimination of water to form the thiazolidin-4-one ring.

While direct alkylation at the C-5 position of a pre-formed rhodanine ring is less common for introducing the propan-2-ylidene group, related alkylation/cyclization strategies have been explored for the synthesis of other heterocyclic systems. For instance, iron-promoted oxidative tandem alkylation/cyclization of ynones has been used to generate 2-alkylated indenones, demonstrating a strategy of radical addition followed by cyclization. organic-chemistry.org Although not directly applied to the synthesis of this compound, such principles of forming C-C bonds through alkylation followed by a ring-closing event are fundamental in heterocyclic chemistry.

Modern and Green Chemistry Synthetic Strategies

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These "green" chemistry approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One-Pot Multicomponent Reactions (MCRs) for Derivatization

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules from simple starting materials in a single step, avoiding the isolation of intermediates. For the synthesis of 5-arylidene-2-imino-4-thiazolidinones, a related class of compounds, a one-pot synthesis has been described involving the condensation of a thiourea, chloroacetic acid, and an aldehyde under microwave irradiation. nih.gov This approach combines the formation of the thiazolidinone ring and the Knoevenagel condensation into a single, efficient process.

Similarly, one-pot methods based on the [2+3]-cyclocondensation of substituted thioureas with halogen-carboxylic acids, followed by a Knoevenagel condensation, have been proposed for the synthesis of various 5-ene-4-thiazolidinones. nih.gov These MCRs offer significant advantages in terms of atom economy and reduced reaction times.

Catalyst-Free and Solvent-Free Reaction Conditions

To further enhance the environmental friendliness of synthetic procedures, catalyst-free and solvent-free reaction conditions are highly desirable. An organo-catalyzed, solvent-free method has been developed for the synthesis of 5-arylidene-2-thioxothiazolidin-4-ones via the Knoevenagel condensation of aromatic aldehydes and 2-thioxothiazolidin-4-one using urea (B33335) or thiourea as a catalyst under mild conditions. nih.gov This protocol features the use of an inexpensive, ecofriendly, and readily available catalyst system, avoiding the use of volatile organic solvents and simplifying the work-up procedure. nih.gov

While some reactions are described as "catalyst-free," it is important to note that in some cases, one of the reactants or the reaction conditions themselves may promote the reaction. For example, the thermal, uncatalyzed reaction between an aldehyde and an active methylene compound can sometimes be achieved, although it may require higher temperatures and longer reaction times.

Application of Green Solvents and Ultrasound Irradiation in Synthesis

The use of green solvents, such as water or ethanol, and alternative energy sources like ultrasound irradiation are key aspects of green chemistry. Ultrasound-assisted synthesis has been shown to accelerate reaction rates, improve yields, and often allows for milder reaction conditions.

An environmentally benign protocol for the synthesis of related thiazole (B1198619) derivatives has been achieved using ultrasound irradiation in water, eliminating the need for organic solvents. scispace.com This method offers advantages such as shorter reaction times and higher yields compared to conventional heating methods. scispace.com Similarly, a rapid and green method for the synthesis of N-thiazolidine-2,4-dione derivatives has been developed using Knoevenagel condensation followed by N-allylation in an aqueous solution under sonication. nih.gov These examples highlight the potential for applying ultrasound and green solvents to the synthesis of this compound, offering a more sustainable alternative to classical methods.

| Strategy | Key Features | Example Application (Related Compounds) |

|---|---|---|

| One-Pot Multicomponent Reactions (MCRs) | Combines multiple reaction steps into one pot, high atom economy, reduced waste. | Synthesis of 5-arylidene-2-imino-4-thiazolidinones from thiourea, chloroacetic acid, and an aldehyde. nih.gov |

| Catalyst-Free and Solvent-Free Conditions | Avoids hazardous catalysts and solvents, simplified work-up, reduced environmental impact. | Urea/thiourea catalyzed, solvent-free synthesis of 5-arylidene-2-thioxothiazolidin-4-ones. nih.gov |

| Green Solvents and Ultrasound Irradiation | Use of environmentally benign solvents (e.g., water), enhanced reaction rates, milder conditions. | Ultrasound-assisted synthesis of thiazole derivatives in water. scispace.com |

Functional Group Transformations and Derivatization at Positions 2, 3, and 5

The this compound scaffold, a derivative of the rhodanine family, is a versatile platform for chemical modification. The reactivity of the thiazolidinone ring at positions 2, 3, and 5 allows for extensive functional group transformations and derivatization, enabling the synthesis of a wide array of novel compounds. mdpi.com These positions feature distinct reactive sites: the electrophilic thiocarbonyl carbon at C-2, the nucleophilic nitrogen at N-3, and the active methylene group at C-5, which is often precursor to a reactive exocyclic double bond. nih.govresearchgate.net

Nucleophilic Substitution of the 2-Thioxo Group

The thiocarbonyl group (C=S) at the C-2 position of the 2-thioxothiazolidin-4-one ring is a key site for nucleophilic attack. researchgate.net This reactivity allows for the displacement of the sulfur atom, a reaction often referred to as a sulfur/nitrogen displacement, providing a pathway to introduce diverse amino functionalities and create 2-imino- or 2-amino-thiazol-4(5H)-one derivatives. mdpi.com

This transformation is typically achieved by reacting the 5-arylidene-2-thioxo-1,3-thiazolidin-4-one substrate with various primary or secondary amines. Research has demonstrated that cyclic secondary amines are particularly effective reagents for this substitution. For instance, microwave-assisted, solvent-free reactions of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones with amines like morpholine (B109124) or piperidine lead to the corresponding (5Z)-2-amino-5-arylidene-1,3-thiazol-4(5H)-ones in good yields. mdpi.com This method highlights a retrosynthetic strategy where the C-2 thioxo group is replaced to extend molecular diversity. mdpi.com

The reaction mechanism involves the nucleophilic amine attacking the electrophilic thiocarbonyl carbon. This is followed by a series of steps leading to the elimination of a sulfur-containing species and the formation of a new carbon-nitrogen double or single bond at the C-2 position. The specific outcome can be influenced by the nature of the amine and the reaction conditions employed. mdpi.comresearchgate.net

| Substrate | Reagent (Nucleophile) | Product | Reaction Conditions | Yield (%) | Reference |

| (5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one | Morpholine | (5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-morpholino-1,3-thiazol-4(5H)-one | MWI, 80 °C, 20-60 min | 85 | mdpi.com |

| (5Z)-5-(2,3-Dihydro-benzofuran-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one | Piperidine | (5Z)-5-(2,3-Dihydro-benzofuran-5-ylmethylene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one | MWI, 80 °C, 20-60 min | 78 | mdpi.com |

Introduction of Diverse Chemical Moieties via Condensation Reactions

One of the most prevalent methods for modifying the thiazolidin-4-one core is through condensation reactions at the C-5 position. nih.gov The active methylene group at C-5 is sufficiently acidic to participate in Knoevenagel condensation with a variety of aldehydes and ketones. nih.govnih.gov This reaction introduces an exocyclic double bond at the C-5 position, creating 5-ylidene derivatives and providing a powerful tool for incorporating diverse chemical moieties into the molecule. nih.gov

The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine, in a suitable solvent like ethanol or acetic acid, often with heating. nih.govnih.gov A wide range of aromatic and heteroaromatic aldehydes have been successfully employed in this reaction, leading to libraries of 5-arylidene-2-thioxothiazolidin-4-ones. mdpi.com The substituents on the aldehyde can be varied to include groups like methoxy, phenol, and cyclic ethers to systematically study structure-activity relationships. mdpi.com Microwave irradiation has been shown to be an efficient energy source for these condensations, often reducing reaction times and improving yields. mdpi.com

For example, the condensation of rhodanine with piperonaldehyde in the presence of n-propylamine under microwave irradiation yields (5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one. mdpi.com This straightforward and high-yielding reaction underscores the utility of the Knoevenagel condensation for generating structural diversity. nih.govmdpi.com

| Thiazolidinone Core | Aldehyde | Catalyst/Conditions | Product | Yield (%) | Reference |

| Rhodanine | Piperonaldehyde | n-Propylamine, MWI, 80 °C, 60 min | (5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one | 79 | mdpi.com |

| Rhodanine | 2,3-Dihydro-1-benzofuran-5-carbaldehyde | n-Propylamine, MWI, 80 °C, 60 min | (5Z)-5-(2,3-Dihydro-benzofuran-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one | 79 | mdpi.com |

| Thiazolidine-2,4-dione | Various Aromatic Aldehydes | Piperidine, Ethanol, Reflux, 8-9 h | 5-Arylidene-thiazolidine-2,4-dione derivatives | Not specified | nih.gov |

Synthesis of Spiro Thiazolidin-4-one Variants

Spiro compounds, characterized by two rings sharing a single common atom, represent a unique and structurally complex class of molecules. nih.gov The thiazolidin-4-one scaffold serves as an excellent building block for the synthesis of spirocyclic variants. These syntheses often involve multi-component or cyclo-condensation reactions where the thiazolidinone core is constructed around a pre-existing cyclic ketone or a new ring is formed involving one of the atoms of the thiazolidinone ring.

A common strategy involves the reaction of a cyclic ketone (like cyclohexanone), an amine, and a sulfur-containing reagent such as thioglycolic acid. researchgate.net For instance, Schiff bases prepared from the acid-catalyzed condensation of aromatic amines and cyclohexanone (B45756) can undergo cyclization with thioglycolic acid to yield novel spirothiazolidinone derivatives. researchgate.net

Another prominent pathway is the reaction of isatin (B1672199) derivatives with compounds containing an active methylene group, such as rhodanine (2-thioxo-4-thiazolidin-4-one). The reaction between pseudothiohydantoin (2-imino-4-thiazolidinone) and isatin can lead to the formation of a spiro-isatin conjugate, demonstrating a direct method to fuse the two heterocyclic systems through a spiro center. nih.gov These reactions create rigid, three-dimensional structures that are of significant interest in medicinal chemistry. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Key Reaction | Reference |

| Isatin | Isoniazid | Mercaptoacetic acid | Spiro[indole-thiazolidine] derivatives | Cyclo-condensation | nih.govsemanticscholar.org |

| Schiff Base (from Aromatic Amine + Cyclohexanone) | Thioglycolic acid | - | Spirothiazolidinone derivatives | Cyclization | researchgate.net |

| Pseudothiohydantoin (2-Imino-4-thiazolidinone) | Isatin | - | Spiro-isatin conjugate | Condensation | nih.gov |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Structural Elucidation via ¹H NMR and ¹³C NMR Chemical Shifts

¹H NMR Spectroscopy: The proton NMR spectrum of 5-(Propan-2-ylidene)-2-thioxothiazolidin-4-one is expected to show distinct signals corresponding to the different types of protons in the molecule. The two methyl groups of the propan-2-ylidene moiety are diastereotopic due to the chiral center at C5 (even in a racemic mixture), and they would likely appear as two separate singlets in the range of δ 2.0-2.5 ppm. The NH proton of the thiazolidinone ring would typically appear as a broad singlet at a downfield chemical shift, generally in the range of δ 12.0-14.0 ppm, due to its acidic nature and potential for hydrogen bonding.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C=O) of the thiazolidinone ring is expected to resonate at a significantly downfield position, typically around δ 165-170 ppm. mdpi.com The thiocarbonyl carbon (C=S) is also highly deshielded and would appear even further downfield, likely in the range of δ 190-200 ppm. mdpi.com The carbons of the propan-2-ylidene group would include the quaternary carbon double-bonded to the ring, expected around δ 120-130 ppm, and the two methyl carbons, which would appear in the upfield region, typically between δ 20-30 ppm. The C5 carbon of the thiazolidinone ring, being part of an exocyclic double bond, would be expected in the δ 120-140 ppm range.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~167 |

| C=S | - | ~195 |

| C5 | - | ~125 |

| =C(CH₃)₂ | - | ~128 |

| CH₃ | ~2.2 (singlet) | ~22 |

| CH₃ | ~2.3 (singlet) | ~24 |

Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC) for Conformational Analysis

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals and determining the three-dimensional structure and conformation of molecules.

COSY (Correlation Spectroscopy): This experiment would primarily be used to confirm the absence of proton-proton couplings, as all the expected proton signals in this compound are singlets.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining spatial proximity between protons. A NOESY spectrum would be expected to show correlations between the NH proton and the protons of the nearby methyl groups of the propan-2-ylidene moiety, which would help to establish the molecule's preferred conformation around the C5-exocyclic double bond.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. An HSQC spectrum would definitively link the proton signals of the methyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons. For instance, the methyl protons would show correlations to the quaternary carbon of the propan-2-ylidene group and to the C5 carbon of the ring. The NH proton would be expected to show correlations to the C=O and C=S carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their vibrational modes. currentseparations.com

Assignment of Characteristic Functional Group Vibrations (C=O, C=S, C-S, C-N)

The IR and Raman spectra of this compound would be characterized by several key vibrational bands.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) group stretch is expected in the IR spectrum, typically in the region of 1700-1750 cm⁻¹. For related 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones, this band is observed around 1712-1725 cm⁻¹. nih.gov

C=S Stretching: The thiocarbonyl (C=S) stretching vibration is generally weaker in the IR spectrum but stronger in the Raman spectrum. It is expected to appear in the range of 1200-1300 cm⁻¹. In similar structures, this band is found around 1239-1249 cm⁻¹. nih.gov

N-H Stretching and Bending: The N-H stretching vibration would appear as a broad band in the IR spectrum, typically between 3100-3300 cm⁻¹, with the broadening due to hydrogen bonding. The N-H bending vibration would be observed in the 1500-1600 cm⁻¹ region.

C-N and C-S Stretching: Vibrations corresponding to C-N and C-S single bonds would be found in the fingerprint region of the spectrum (below 1500 cm⁻¹). Specifically, C-N stretching is often observed around 1300-1400 cm⁻¹, while C-S stretching appears in the 600-800 cm⁻¹ range.

Predicted Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | ~3200 (broad) |

| C=O Stretch | ~1720 (strong) |

| C=C Stretch | ~1650 (medium) |

| N-H Bend | ~1550 (medium) |

| C-N Stretch | ~1350 (medium) |

| C=S Stretch | ~1250 (medium) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum is sensitive to the electronic structure, particularly the extent of conjugation. For 5-substituted rhodanine (B49660) derivatives, the absorption spectra are typically characterized by strong π → π* transitions. The exact position of the maximum absorption (λ_max) is influenced by the nature of the substituent at the 5-position. While data for the specific propan-2-ylidene derivative is not available, related 5-arylidene compounds exhibit strong absorption bands in the UV-Vis region, often between 350 and 450 nm, which can be attributed to the extended π-conjugated system formed by the arylidene group and the thiazolidinone ring. It is expected that this compound would have a λ_max at a shorter wavelength compared to its arylidene counterparts due to the less extended conjugation of the alkylidene group.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Molecular Weight: The exact mass of this compound (C₆H₇NOS₂) can be calculated for High-Resolution Mass Spectrometry (HRMS) analysis, which would provide an unambiguous determination of its elemental composition.

Fragmentation Patterns: In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺˙) would be expected. The fragmentation of the thiazolidinone ring is a common pathway. Key fragmentation patterns for related thiazolidinone structures often involve the cleavage of the ring. For the target molecule, characteristic fragmentation could include:

Loss of the propan-2-ylidene group.

Cleavage of the thiazolidinone ring, leading to fragments corresponding to the loss of CO, CS, or other small neutral molecules.

Rearrangement reactions followed by fragmentation.

Analysis of the isotopic pattern, particularly the presence of sulfur, would further aid in the identification of sulfur-containing fragments.

Despite a comprehensive search of available scientific literature, specific X-ray diffraction (XRD) data for the solid-state molecular structure of this compound could not be located.

X-ray diffraction is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the compound. The subsequent diffraction pattern, produced by the interaction of X-rays with the electron clouds of the atoms within the crystal lattice, is meticulously recorded. Mathematical analysis of this pattern allows for the precise calculation of the crystal system, space group, and the dimensions of the unit cell—the fundamental repeating unit of the crystal. Furthermore, the analysis reveals detailed information regarding bond lengths, bond angles, and intermolecular interactions, thereby providing a definitive elucidation of the molecule's conformation and packing in the solid state.

While crystallographic data is available for various derivatives of the 2-thioxothiazolidin-4-one core, particularly those with aryl-substituted ylidene moieties, no published research to date appears to have reported a single-crystal XRD analysis for the specific isopropylidene-substituted title compound. Consequently, crucial crystallographic parameters such as the crystal system, space group, and unit cell dimensions for this compound remain undetermined.

The absence of this experimental data precludes the creation of a data table for its crystallographic parameters and a detailed discussion of its solid-state structure. Further research, specifically the growth of single crystals of this compound suitable for XRD analysis, would be required to determine these structural details.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular systems. For 5-(propan-2-ylidene)-2-thioxothiazolidin-4-one, these methods elucidate its structural and spectroscopic characteristics with high accuracy.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and optimized geometry of molecules. shd-pub.org.rsnih.gov This approach is widely employed to predict the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. nih.gov For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can precisely compute its geometric parameters. researchgate.net

The optimization process yields critical data on bond lengths, bond angles, and dihedral (torsional) angles. These theoretical values provide a benchmark for comparison with experimental data, such as that from X-ray crystallography, if available. Key parameters for this molecule would include the lengths of the C=S (thioxo) and C=O (carbonyl) bonds, the exocyclic C=C double bond of the propan-2-ylidene group, and the angles defining the planarity and conformation of the thiazolidinone ring. For instance, typical bond lengths for related thiazolidinone derivatives are approximately 1.65 Å for the C=S bond and 1.34 Å for the exocyclic C=C bond. vulcanchem.com The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. esisresearch.org

| Parameter | Description |

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. Key lengths include C=S, C=O, C=C, C-N, and C-S. |

| Bond Angles (°) | The angle formed between three connected atoms. These define the molecule's shape and steric environment. |

| Dihedral Angles (°) | The angle between two planes, each defined by three atoms. These describe the conformation and rotation around single bonds. |

This table describes the parameters obtained from a DFT geometry optimization. The specific values for this compound would be determined through detailed DFT calculations.

Prediction of Spectroscopic Properties (Vibrational Wavenumbers, NMR Chemical Shifts)

Following geometry optimization, DFT calculations can be extended to predict various spectroscopic properties. These theoretical spectra are invaluable for interpreting and assigning experimental data.

Vibrational Wavenumbers: The vibrational frequencies corresponding to the normal modes of vibration can be calculated and are used to simulate the infrared (IR) and Raman spectra. The theoretical wavenumbers are often scaled by a specific factor to correct for anharmonicity and limitations of the computational method, allowing for a more accurate comparison with experimental spectra. esisresearch.org Each calculated frequency can be assigned to a specific molecular motion, such as C=O stretching, N-H bending, or C=S stretching, through Potential Energy Distribution (PED) analysis. esisresearch.org

| Vibrational Mode | Functional Group | Description |

| ν(N-H) | N-H | Stretching vibration of the amine group. |

| ν(C=O) | C=O | Stretching vibration of the carbonyl group. |

| ν(C=C) | C=C | Stretching vibration of the exocyclic double bond. |

| ν(C=S) | C=S | Stretching vibration of the thioxo group. |

| δ(C-H) | C-H | Bending (scissoring, rocking) vibrations of methyl groups. |

This table provides examples of vibrational modes that would be calculated for this compound. The exact wavenumbers (in cm⁻¹) are obtained from frequency calculations.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate the nuclear magnetic resonance (¹H and ¹³C NMR) chemical shifts. esisresearch.org Theoretical predictions of the chemical shifts for the hydrogen and carbon atoms in this compound are crucial for the unambiguous assignment of signals in its experimental NMR spectra.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, stability, and optical properties. Computational analyses provide a detailed picture of the electron distribution and orbital interactions within this compound.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. shd-pub.org.rs The HOMO, as the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the ionization potential. nih.gov Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, with its energy corresponding to the electron affinity. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's kinetic stability and chemical reactivity. shd-pub.org.rs A small energy gap implies that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the distribution of the HOMO and LUMO orbitals would indicate the likely regions for electron donation and acceptance, respectively, highlighting the pathways for intramolecular charge transfer. nih.gov

| Parameter | Description | Significance for Reactivity |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Represents the electron-donating capacity. Higher energy indicates a stronger donor. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Represents the electron-accepting capacity. Lower energy indicates a stronger acceptor. |

| ΔE (Gap) | E(LUMO) - E(HOMO) | A smaller gap indicates higher chemical reactivity and lower kinetic stability. |

This table outlines the key parameters derived from Frontier Molecular Orbital analysis. The energy values are typically reported in electron volts (eV).

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the molecule's electron density surface. Different colors are used to represent varying potential values: red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, an MEP map would likely show regions of high negative potential (red) around the electronegative oxygen atom of the carbonyl group and the sulfur atom of the thioxo group, identifying them as nucleophilic centers. Conversely, a region of positive potential (blue) would be expected around the hydrogen atom of the N-H group, highlighting its electrophilic or acidic character.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. esisresearch.org This delocalization is a stabilizing factor and is indicative of intramolecular charge transfer (ICT) and hyperconjugative interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(O) | π(C=S) | Value | Lone Pair -> Antibonding π |

| LP(S) | π(C=O) | Value | Lone Pair -> Antibonding π |

| π(C=C) | π(C=O) | Value | π Bond -> Antibonding π |

| LP(N) | π(C=S) | Value | Lone Pair -> Antibonding π |

This table shows a hypothetical summary of significant donor-acceptor interactions from an NBO analysis for this compound. E(2) is the stabilization energy associated with the electron delocalization.

Conformational Analysis and Stability Profiling

Theoretical calculations consistently indicate that the Z-isomer of the compound is energetically more favorable than the E-isomer. This preference is a common feature among 5-alkylidene-rhodanine derivatives and is attributed to reduced steric hindrance and more favorable electronic interactions in the Z configuration. The energy difference between the isomers, while not extensively documented for this specific compound, is generally significant enough to ensure the predominance of the Z-form under normal conditions. nih.gov

The stability of the molecule is also influenced by its electronic properties. Quantum chemical parameters, often calculated using DFT, provide a quantitative measure of this stability. For related thiazolidinone derivatives, parameters such as the HOMO-LUMO energy gap are used to assess chemical reactivity and kinetic stability. A larger energy gap typically corresponds to higher stability. nih.gov While specific values for this compound are not widely published, the principles derived from studies on analogous compounds are considered applicable.

Table 1: Calculated Quantum Chemical Parameters for Thiazolidinone Derivatives (Illustrative) Note: This table is illustrative, based on data for related compounds, as specific data for this compound is not readily available in the searched literature.

| Parameter | Description | Typical Value Range (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -5.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.5 to 4.0 |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 1.75 to 2.0 |

| Softness (S) | 1 / (2η) | 0.25 to 0.28 |

Theoretical Modeling of Reaction Paths and Mechanistic Insights

The primary synthetic route to this compound is the Knoevenagel condensation of rhodanine (B49660) (2-thioxothiazolidin-4-one) with acetone (B3395972) (propan-2-one). Theoretical modeling of this reaction provides a detailed understanding of the mechanism and the factors influencing its efficiency.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In this specific case, the active methylene (B1212753) group at the C5 position of the rhodanine ring is the nucleophile. The reaction is typically catalyzed by a weak base.

Theoretical studies of the Knoevenagel reaction mechanism for related systems have elucidated the following key steps:

Deprotonation: A base removes a proton from the C5 position of rhodanine, forming a resonance-stabilized enolate ion. This is often the rate-determining step.

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of acetone. This results in the formation of an aldol-type intermediate.

Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, this compound.

Table 2: Key Intermediates and States in the Knoevenagel Condensation

| Step | Species/State | Description |

| 1 | Reactants | Rhodanine and Acetone |

| 2 | Enolate Ion | Formed by deprotonation of Rhodanine |

| 3 | Transition State 1 | Nucleophilic attack of the enolate on acetone |

| 4 | Aldol Intermediate | Product of the nucleophilic addition |

| 5 | Transition State 2 | Elimination of a water molecule |

| 6 | Product | This compound |

These computational investigations are crucial for optimizing reaction conditions and for the rational design of new derivatives with desired properties.

Applications in Advanced Chemical Science and Materials Research

Role as a Chemical Building Block in Organic Synthesis

The utility of 5-(Propan-2-ylidene)-2-thioxothiazolidin-4-one as a chemical building block stems from the inherent reactivity of its parent rhodanine (B49660) core and the exocyclic double bond. The rhodanine ring is considered a "privileged scaffold" in medicinal chemistry, and its derivatives are key intermediates in the synthesis of more complex heterocyclic systems. nih.govresearchgate.net

The primary synthesis of this compound itself involves a Knoevenagel condensation between rhodanine, which possesses an active methylene (B1212753) group at the C-5 position, and acetone (B3395972). researchgate.net Once formed, the compound serves as a versatile precursor for a variety of organic transformations. The exocyclic carbon-carbon double bond is electron-deficient due to the electron-withdrawing nature of the adjacent carbonyl and thiocarbonyl groups, making it an excellent Michael acceptor. researchgate.net This allows for 1,4-conjugate addition reactions with a wide range of nucleophiles, leading to the formation of diverse molecular architectures. chemistrysteps.comwikipedia.orgnrochemistry.comorganic-chemistry.org

Furthermore, the π-system of the exocyclic double bond can participate in cycloaddition reactions. For instance, 5-ylidene rhodanine derivatives can undergo 1,3-dipolar cycloaddition reactions with nitrile oxides, providing a pathway to construct novel spiro-heterocyclic systems containing the 1,3-thiazolidine-2,4-dione scaffold. researchgate.netlibretexts.orgresearchgate.net These reactions highlight the role of the compound as a precursor for generating molecular complexity and accessing diverse chemical libraries.

Table 1: Reactivity of the this compound Scaffold

| Reactive Site | Type of Reaction | Description | Resulting Structures |

|---|---|---|---|

| Exocyclic C=C bond | Michael Addition (1,4-Conjugate Addition) | The electron-deficient double bond readily accepts nucleophiles like amines, thiols, or stabilized carbanions. chemistrysteps.comwikipedia.org | Functionalized rhodanine derivatives with new C-C, C-N, or C-S bonds at the C-5 position. |

| Exocyclic C=C bond | 1,3-Dipolar Cycloaddition | Acts as a dipolarophile, reacting with 1,3-dipoles such as nitrile oxides to form five-membered heterocyclic rings. researchgate.net | Spiro-heterocyclic compounds. |

| Thione Group (C=S) | Sulfur/Nitrogen Displacement | The thiocarbonyl group at the C-2 position can be displaced by primary or secondary amines, often under microwave irradiation. mdpi.com | 2-Imino-thiazolidin-4-one derivatives. |

Application in Materials Science and Engineering

The unique electronic and structural properties of this compound and its derivatives make them promising candidates for the development of advanced materials.

The electrochemical properties of 5-ylidene-2-thioxothiazolidin-4-ones have been a subject of investigation. The core structure contains a conjugated π-electron system that extends from the lone pairs on the nitrogen and sulfur atoms through the carbonyl and thiocarbonyl groups to the exocyclic double bond. This extended π-system is responsible for its electrochemical activity.

Studies on analogous compounds, such as (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one, reveal that these molecules can undergo electrochemical oxidation. mdpi.com This process can lead to the formation of a polymer film on the electrode surface through oxidative electropolymerization. The redox potential is influenced by the nature of the substituent on the 5-ylidene position, which modulates the electron density of the π-system. mdpi.com The rhodanine moiety, in conjunction with various substituents, can thus be part of a tunable π-electron donor-acceptor system, a critical feature for designing organic electronic materials. mdpi.comsemanticscholar.org

The ability of rhodanine derivatives to form polymers is a key aspect of their potential in materials science. As mentioned, electropolymerization can be used to create thin, stable films on conductive surfaces. These polymer-modified electrodes have been explored for applications in chemical sensing, specifically for the detection of heavy metal ions. mdpi.comsemanticscholar.org The rhodanine units within the polymer backbone can act as complexing ligands for metal ions, enabling their detection through techniques like adsorptive stripping voltammetry. mdpi.com

Beyond conductive polymers, the rhodanine scaffold has been utilized as an initiator for other types of polymerization. For example, rhodanine can initiate the anionic ring-opening polymerization of thiiranes. researchgate.net This process yields cyclic polythioethers, a class of polymers with unique physical properties compared to their linear counterparts. The ability to use this compound or its parent compound as a monomer or initiator opens up possibilities for constructing a wide variety of complex, multicyclic polymer topologies. researchgate.net

Catalytic Applications Beyond Its Own Synthesis

While often the target of catalytic synthesis, the rhodanine scaffold itself has been explored for its role in catalytic reactions, particularly in the realm of organocatalysis. Although the compound itself is not typically a catalyst that turns over unchanged, its structure is crucial for facilitating asymmetric transformations when used in conjunction with a chiral organocatalyst.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The traditional synthesis of 5-(Propan-2-ylidene)-2-thioxothiazolidin-4-one and its derivatives typically involves the Knoevenagel condensation of rhodanine (B49660) (2-thioxothiazolidin-4-one) with a corresponding ketone, in this case, acetone (B3395972). vulcanchem.com While effective, future research is poised to optimize this process, focusing on green chemistry principles to enhance efficiency and reduce environmental impact.

Key areas for development include:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate the synthesis of related 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones, often leading to shorter reaction times and improved yields. mdpi.com Future work could systematically develop and optimize microwave-assisted protocols for the acetone-based condensation.

Green Catalysts and Solvents: Research into alternative catalysts and reaction media is a critical frontier. The use of L-proline-based deep eutectic solvents has been noted as a potential green approach for similar condensations. researchgate.net Exploring various eco-friendly catalysts (e.g., solid acids, enzymes) and benign solvents (e.g., water, ethanol (B145695), ionic liquids) could lead to more sustainable synthetic pathways.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control compared to batch reactions. Integrating the synthesis of this compound into a flow chemistry setup could enable more efficient and automated production.

| Synthetic Strategy | Potential Advantages | Research Focus |

|---|---|---|

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, increased yields, higher purity. mdpi.com | Optimization of power, temperature, and reaction time for the rhodanine-acetone condensation. |

| Green Catalysis | Use of non-toxic, reusable catalysts; milder reaction conditions. | Screening of biocatalysts, organocatalysts, and solid-supported catalysts. |

| Alternative Solvents | Reduced environmental impact, improved safety profile. | Investigation of deep eutectic solvents, ionic liquids, supercritical fluids, and aqueous systems. researchgate.net |

| Flow Chemistry | Enhanced safety, scalability, process automation, and reproducibility. | Development of a continuous flow reactor setup for the synthesis and purification process. |

Exploration of Unconventional Reactivity Profiles and New Chemical Transformations

The chemical structure of this compound features several reactive sites, including the exocyclic double bond, the thione group, and the active methylene (B1212753) group of the parent rhodanine ring. Future research can focus on leveraging this reactivity to forge novel molecular architectures.

Michael Addition Reactions: The exocyclic double bond makes the 5-ene-4-thiazolidinone scaffold a Michael acceptor, a property that is actively discussed for its role in covalent interactions. ump.edu.plsemanticscholar.org Future studies could explore controlled Michael additions with a wide range of nucleophiles to create more complex molecules, potentially leading to new functional materials or chemical probes.

Fused Heterocyclic Systems: A significant future direction involves using 5-ene-thiazolidinones as precursors for the synthesis of fused heterocycles. ump.edu.plsemanticscholar.org For instance, reactions targeting the exocyclic bond and adjacent carbonyl group could yield thiopyrano[2,3-d]thiazoles. semanticscholar.org Such transformations create more rigid, three-dimensional structures, which can be valuable in various chemical contexts.

Thione Group Chemistry: The C=S thione group is a soft Lewis base and can readily coordinate with transition metals. researchgate.net This presents an opportunity to explore the coordination chemistry of this compound, potentially developing new catalysts, sensors, or materials with interesting electronic properties.

Sulfur/Nitrogen Displacement: The thione at the C2 position can be displaced by amines, transforming the 2-thioxo-thiazolidin-4-one core into a 2-imino-thiazolidin-4-one or related 2-amino-1,3-thiazol-4(5H)-one. mdpi.com A systematic investigation into these displacement reactions could generate diverse libraries of new compounds.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work. For this compound and its derivatives, in silico methods are crucial for future advancements.

Quantitative Structure-Activity Relationship (QSAR): QSAR models have been successfully built for related 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives to predict their biological activities. mdpi.com Future work could develop specific QSAR models for this compound class to guide the design of molecules with tailored properties.

Molecular Docking: Docking studies are widely used to predict the binding interactions between a ligand and a biological target. nih.govnih.gov For this compound, docking could be used to screen for potential interactions with a wide array of proteins, helping to identify possible applications in biotechnology or materials science. nih.govnih.gov

Molecular Dynamics (MD) Simulations: While docking provides a static picture, MD simulations can offer insights into the dynamic behavior of the molecule and its complexes over time. mdpi.com This can help in understanding the stability of ligand-protein interactions and conformational changes that may occur upon binding.

Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure, stability, and reactivity of the molecule. mdpi.com This method can help elucidate reaction mechanisms, predict spectroscopic properties, and assess the stability of different isomers and conformers, providing a deeper mechanistic understanding of its chemical transformations.

| Computational Method | Objective | Potential Outcome |

|---|---|---|

| QSAR | Predict activity based on chemical structure. mdpi.com | Guiding the design of new derivatives with enhanced properties. |

| Molecular Docking | Predict binding mode and affinity to target macromolecules. nih.govnih.gov | Identification of potential biological targets or material interaction sites. |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the molecule and its complexes. mdpi.com | Understanding conformational stability and the dynamics of molecular interactions. |

| Density Functional Theory (DFT) | Investigate electronic structure and reactivity. mdpi.com | Elucidation of reaction mechanisms and prediction of chemical properties. |

Integration with Emerging Chemical Technologies for New Applications

The unique structural features of this compound make it a candidate for integration with cutting-edge chemical technologies. The thiazolidinone core is often considered a "privileged scaffold" in medicinal chemistry, meaning it can serve as a basis for designing diverse molecular libraries. ump.edu.plsemanticscholar.org

Future research can focus on:

Diversity-Oriented Synthesis (DOS): Using the compound as a starting point, DOS strategies can be employed to rapidly generate a wide variety of structurally diverse molecules. This can be achieved by combining different building blocks and reaction pathways, leveraging the multiple reactive sites on the scaffold. ump.edu.pl

High-Throughput Screening (HTS): Libraries of derivatives based on the this compound scaffold can be subjected to HTS against various biological or material targets. This requires the development of robust and miniaturized assays to rapidly assess the properties of thousands of compounds.

Chemical Probe Development: The compound's reactivity, particularly its nature as a Michael acceptor, could be harnessed to develop chemical probes for studying biological systems. By attaching reporter tags (e.g., fluorophores, biotin), these probes could be used to identify and study the function of specific proteins.

Supramolecular Chemistry: The potential for hydrogen bonding and π-π stacking interactions makes this molecule an interesting building block for supramolecular assemblies. Future work could explore its self-assembly properties or its use as a guest molecule in host-guest systems, leading to the development of new functional materials, sensors, or drug delivery systems.

Q & A

Q. What are the common synthetic routes for 5-(Propan-2-ylidene)-2-thioxothiazolidin-4-one, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via Knoevenagel condensation between 2-thioxothiazolidin-4-one and an aldehyde (e.g., isopropylidene derivatives) under basic conditions. For example:

- Base : Sodium hydroxide or potassium hydroxide in ethanol/methanol .

- Reaction Time/Temperature : Reflux (70–80°C) for 4–8 hours, monitored by TLC .

- Yield Optimization : Adjusting molar ratios (e.g., 1:1 aldehyde to thiazolidinone) and solvent polarity can improve yields (e.g., 62–85% reported for analogous compounds) . Purity is enhanced via recrystallization (ethanol/DMF mixtures) or column chromatography .

Q. How is the structural identity of this compound confirmed experimentally?

A multi-technique approach is critical:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm Z/E isomerism via coupling constants and chemical shifts (e.g., vinylic protons at δ 7.2–8.0 ppm) .

- IR : Thioxo (C=S) stretch at ~1200 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .

- Mass Spectrometry : ESI-HRMS to validate molecular ion peaks (e.g., [M+H]⁺) .

- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., π-π stacking in crystal lattices) .

Advanced Research Questions

Q. How can computational methods (DFT, Hirshfeld analysis) elucidate intermolecular interactions and stability of this compound?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. For example, the thioxo group acts as an electron acceptor, influencing binding to biological targets .

- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., S···H, C···O) in crystal structures, revealing dominant van der Waals interactions (~60% contribution) .

- Thermodynamic Stability : ΔG calculations confirm the Z-isomer is more stable than E due to reduced steric strain .

Q. What strategies resolve contradictions in reported biological activities (e.g., antibacterial vs. enzyme inhibition)?

Discrepancies often arise from assay design or structural analogs. Mitigation strategies include:

- Comparative Assays : Test the compound alongside analogs (e.g., 5-benzylidene derivatives) under standardized conditions .

- Target Validation : Use knockout models (e.g., 17β-HSD3 inhibition in ) or competitive binding studies (e.g., hemoglobin subunit interactions in ) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., halogenation at the benzylidene group) to isolate specific bioactivity .

Q. How do reaction thermodynamics (ΔS, ΔH) influence the synthesis and stability of thioxothiazolidinone derivatives?

- Entropy-Driven Reactions : Positive ΔS values (e.g., +120 J/mol·K in ligand complexation) favor spontaneity despite endothermic ΔH .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction entropy by stabilizing transition states .

- Thermal Stability : DSC/TGA analyses show decomposition above 200°C, correlating with thioxo group reactivity .

Methodological Challenges & Solutions

Q. What experimental pitfalls occur in studying Z/E isomerism, and how are they addressed?

- Pitfalls : Overlap of NMR signals for Z/E isomers; photoinduced isomerization during analysis.

- Solutions :

- Use NOESY NMR to detect spatial proximity of protons .

- Conduct reactions/photolysis in dark conditions to preserve isomer ratios .

Q. How are bioactivity assays optimized for thioxothiazolidinones given their redox sensitivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.